molecular formula C11H14N2O3S B2943222 N-(2-oxoindolin-5-yl)propane-2-sulfonamide CAS No. 921539-26-6

N-(2-oxoindolin-5-yl)propane-2-sulfonamide

Cat. No.: B2943222
CAS No.: 921539-26-6
M. Wt: 254.3
InChI Key: HZPXIFJADFXSAX-UHFFFAOYSA-N
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Description

N-(2-oxoindolin-5-yl)propane-2-sulfonamide is a compound that belongs to the class of oxindoles. Oxindoles are a significant heterocyclic system in natural products and drugs, known for their diverse biological activities.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of various biologically active molecules.

    Biology: It has shown potential as an inhibitor of certain enzymes and proteins, making it a valuable tool in biochemical studies.

    Medicine: The compound has demonstrated antiproliferative activity against cancer cell lines, indicating its potential as an anticancer agent.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Future Directions

The future directions for “N-(2-oxoindolin-5-yl)propane-2-sulfonamide” and similar compounds involve further design and development of novel anticancer agents . The most potent compound in the series could serve as a template for this purpose . Additionally, the development of new stereoselective approaches to spirocyclic oxindoles is an ongoing significant objective in organic and medicinal chemistry .

Preparation Methods

The synthesis of N-(2-oxoindolin-5-yl)propane-2-sulfonamide typically involves the reaction of 2-oxoindoline with propane-2-sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

N-(2-oxoindolin-5-yl)propane-2-sulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Properties

IUPAC Name

N-(2-oxo-1,3-dihydroindol-5-yl)propane-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c1-7(2)17(15,16)13-9-3-4-10-8(5-9)6-11(14)12-10/h3-5,7,13H,6H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZPXIFJADFXSAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)NC1=CC2=C(C=C1)NC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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